2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate
Description
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate is a chemical compound with the molecular formula C14H15N3O7 It is characterized by the presence of a piperidinyl group substituted with two nitro groups and an oxo group, linked to an ethyl benzoate moiety
Properties
IUPAC Name |
2-(5,5-dinitro-2-oxopiperidin-1-yl)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O7/c18-12-6-7-14(16(20)21,17(22)23)10-15(12)8-9-24-13(19)11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNMGMUTQGFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1=O)CCOC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidinone derivative followed by esterification with benzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidinyl group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate can be compared with other similar compounds, such as:
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl acetate: Similar structure but with an acetate group instead of a benzoate group.
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl propionate: Similar structure but with a propionate group.
2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl butyrate: Similar structure but with a butyrate group. These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications.
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